molecular formula C7H9N5O B15259201 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol

Cat. No.: B15259201
M. Wt: 179.18 g/mol
InChI Key: BTDUGVBODVUNMQ-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a heterocyclic compound that belongs to the class of triazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as sodium azide or alkyl halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: The compound’s unique properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antiviral or antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methylamino)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is unique due to its specific structural configuration, which allows it to interact with a different set of biological targets compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

3-(methylaminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C7H9N5O/c1-8-4-5-10-11-6-7(13)9-2-3-12(5)6/h2-3,8H,4H2,1H3,(H,9,13)

InChI Key

BTDUGVBODVUNMQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN=C2N1C=CNC2=O

Origin of Product

United States

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